molecular formula C5H4F3N3O2S B15307636 4-(Trifluoromethyl)pyrimidine-2-sulfonamide

4-(Trifluoromethyl)pyrimidine-2-sulfonamide

Cat. No.: B15307636
M. Wt: 227.17 g/mol
InChI Key: TVULPMSSABHTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)pyrimidine-2-sulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic disciplines. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyrimidine-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(Trifluoromethyl)pyrimidine with sulfonamide under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-(Trifluoromethyl)pyrimidine-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to its biological effects. The sulfonamide group can inhibit certain enzymes, such as dihydropteroate synthetase, which is essential for bacterial folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidine derivatives and sulfonamide-containing compounds. Examples include:

Uniqueness

4-(Trifluoromethyl)pyrimidine-2-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C5H4F3N3O2S

Molecular Weight

227.17 g/mol

IUPAC Name

4-(trifluoromethyl)pyrimidine-2-sulfonamide

InChI

InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H,(H2,9,12,13)

InChI Key

TVULPMSSABHTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.